molecular formula C19H17N5O3S B2399434 2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide CAS No. 921491-19-2

2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2399434
CAS No.: 921491-19-2
M. Wt: 395.44
InChI Key: KJTIWSKRXKSNGG-UHFFFAOYSA-N
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Description

2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a phenylurea moiety, and a benzamide group. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the nucleophilic addition reaction of a thiazole precursor with various substituted isocyanates or isothiocyanates in the presence of a base such as sodium hydroxide . The reaction conditions often include room temperature and the use of solvents like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide
  • 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid

Uniqueness

2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c20-17(26)14-8-4-5-9-15(14)23-16(25)10-13-11-28-19(22-13)24-18(27)21-12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,20,26)(H,23,25)(H2,21,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTIWSKRXKSNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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